4-Bromo-2-(piperidin-4-yl)pyridine
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Overview
Description
4-Bromo-2-(piperidin-4-yl)pyridine is a heterocyclic compound that features a bromine atom at the 4-position and a piperidin-4-yl group at the 2-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine typically involves the bromination of 2-(piperidin-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce piperidinones.
Coupling Reactions: Form biaryl compounds.
Scientific Research Applications
4-Bromo-2-(piperidin-4-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring often plays a crucial role in binding to the active site of the target, while the bromine atom can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
4-Bromopyridine: Lacks the piperidin-4-yl group, making it less versatile in biological applications.
2-(Piperidin-4-yl)pyridine: Lacks the bromine atom, which reduces its reactivity in substitution and coupling reactions.
4-Chloro-2-(piperidin-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness: 4-Bromo-2-(piperidin-4-yl)pyridine is unique due to the presence of both the bromine atom and the piperidin-4-yl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-2-piperidin-4-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHZQQOCYDAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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